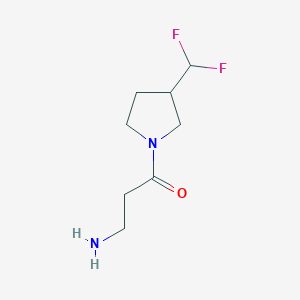
3-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one: is an organic compound that features a pyrrolidine ring substituted with a difluoromethyl group and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using difluoromethylating agents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives: The compound serves as a building block for the synthesis of various derivatives with potential biological activity.
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Chemical Intermediates: It is used as an intermediate in the production of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the amino group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one
- 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one
Comparison:
- Structural Differences: The presence of the difluoromethyl group in 3-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one distinguishes it from similar compounds, potentially enhancing its biological activity and stability.
- Biological Activity: The unique substitution pattern may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific therapeutic applications.
Eigenschaften
Molekularformel |
C8H14F2N2O |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3-amino-1-[3-(difluoromethyl)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C8H14F2N2O/c9-8(10)6-2-4-12(5-6)7(13)1-3-11/h6,8H,1-5,11H2 |
InChI-Schlüssel |
CGHNBCJQBPVSGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1C(F)F)C(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



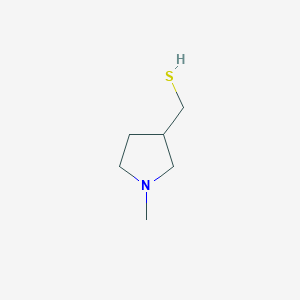
![(5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride](/img/structure/B13329005.png)
![7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13329006.png)


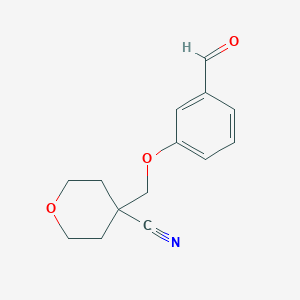
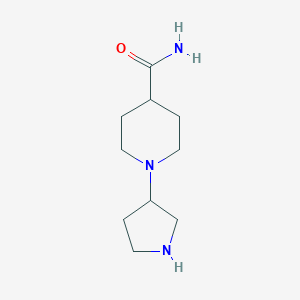
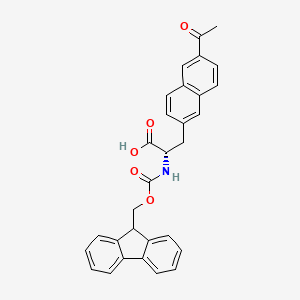
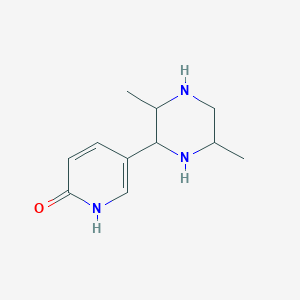
![tert-Butyl 3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13329043.png)
![6-Bromo-7-methoxy-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13329047.png)
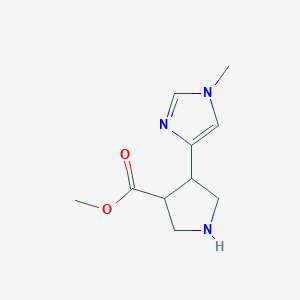
![2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13329065.png)
